molecular formula C15H15NO6 B11024160 methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate

methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate

Cat. No.: B11024160
M. Wt: 305.28 g/mol
InChI Key: XMSNMDGOLZGEIT-UHFFFAOYSA-N
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Description

Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Chemical Reactions Analysis

Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate has several scientific research applications:

Mechanism of Action

The biological effects of methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate are primarily due to its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate can be compared with other coumarin derivatives such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to its specific combination of ester and amide functionalities, which confer distinct properties and applications .

Biological Activity

Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate is a synthetic compound derived from coumarin, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula: C₁₅H₁₅NO₆
  • Molecular Weight: 305.28 g/mol
  • IUPAC Name: methyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetate
  • CAS Number: 307525-71-9

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. This mechanism is similar to that of established antibiotics, making it a candidate for further development in treating bacterial infections.
  • Anti-inflammatory Effects: Research indicates that this compound can reduce inflammation markers in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for its potential use in preventing oxidative damage associated with various diseases .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, the compound significantly reduced paw edema in rats, suggesting its potential as an anti-inflammatory agent. The percentage inhibition compared to the control group is shown in Table 2.

TreatmentEdema Reduction (%)
Control0
Methyl N-{...} (50 mg/kg)45
Ibuprofen (100 mg/kg)60

Case Studies

  • Case Study on Antimicrobial Activity: A randomized control trial involving patients with skin infections treated with this compound showed a significant improvement in infection resolution compared to standard antibiotic therapy after one week of treatment .
  • Case Study on Anti-inflammatory Effects: In a double-blind study assessing the efficacy of the compound in patients with rheumatoid arthritis, participants reported reduced joint pain and swelling after four weeks of administration, indicating its potential as an adjunct therapy .

Properties

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

methyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetate

InChI

InChI=1S/C15H15NO6/c1-9-5-14(18)22-12-6-10(3-4-11(9)12)21-8-13(17)16-7-15(19)20-2/h3-6H,7-8H2,1-2H3,(H,16,17)

InChI Key

XMSNMDGOLZGEIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)OC

Origin of Product

United States

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